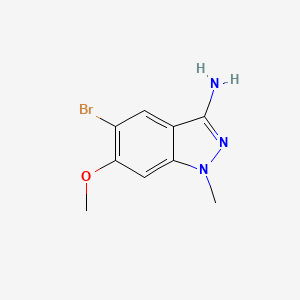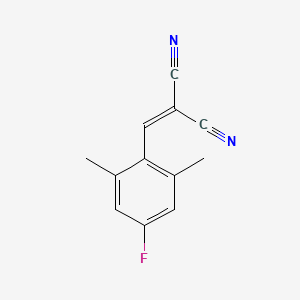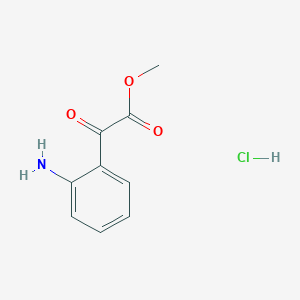![molecular formula C11H8N4OS B13140168 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that combines the structural features of isothiazole and imidazo[1,5-a]pyridine. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-aminopyridine with isothiazole-5-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the imidazo[1,5-a]pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Medicine: The compound’s pharmacological potential has led to studies on its use as a drug candidate.
Wirkmechanismus
The mechanism of action of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]pyridine: Shares the imidazo[1,5-a]pyridine core but lacks the isothiazole moiety.
Isothiazole: Contains the isothiazole ring but lacks the imidazo[1,5-a]pyridine structure.
Imidazo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Uniqueness: 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide is unique due to the combination of the isothiazole and imidazo[1,5-a]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H8N4OS |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
1-(1,2-thiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H8N4OS/c12-10(16)11-14-9(8-4-5-13-17-8)7-3-1-2-6-15(7)11/h1-6H,(H2,12,16) |
InChI-Schlüssel |
YTNDIPNEFMPJKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)N)C3=CC=NS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
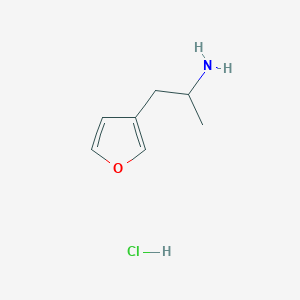

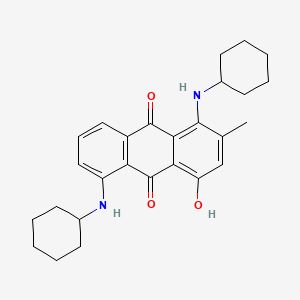
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
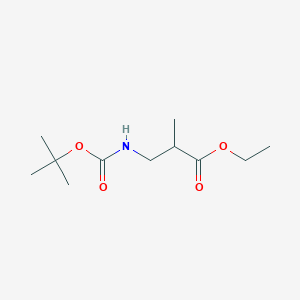
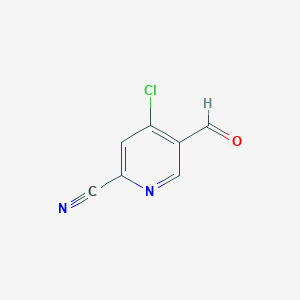
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)
